Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Peptide Synthesis Aminolysis Kinetics Active Ester Reactivity

Boc-Tyr(Bzl)-ONp eliminates in situ activation: the 4-nitrophenyl ester couples directly to free amines under mild conditions. Unlike unprotected tyrosine (Boc-Tyr-OH), the O-benzyl ether prevents O-acylation branching, ensuring chemoselective amide bond formation. The ONp active ester provides faster aminolysis than methyl/ethyl esters with lower racemization risk, making it superior for sterically demanding sequences. This crystalline solid is shelf-stable, easy to weigh, and compatible with both solution-phase and automated SPPS. Ideal for fragment condensation and PET tracer precursor applications.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 13512-59-9
Cat. No. B083178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-benzyl-L-tyrosine 4-nitrophenyl ester
CAS13512-59-9
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
InChIKeyVTUXNRKFFGSUAE-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (CAS 13512-59-9): A Pre-Activated Tyrosine Building Block for Controlled Peptide Assembly


Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (Boc-Tyr(Bzl)-ONp) is a protected, pre-activated amino acid derivative in which the N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group, the phenolic side chain is masked as a benzyl (Bzl) ether, and the C-terminus is activated as a 4-nitrophenyl (ONp) ester [1]. This dual-protection and activation strategy renders the compound a shelf-stable, crystalline solid with a molecular formula of C27H28N2O7 and a molecular weight of 492.53 g/mol, designed for direct incorporation into peptide chains without requiring additional in situ activation reagents . The 4-nitrophenyl ester moiety facilitates peptide bond formation under mild conditions, while the orthogonal Boc and Bzl protecting groups enable selective deprotection and fragment condensation strategies in both solution- and solid-phase peptide synthesis (SPPS) [2].

Why Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester Cannot Be Substituted with Unprotected or Alternative Activated Tyrosine Analogs


Substituting Boc-Tyr(Bzl)-ONp with unprotected tyrosine derivatives, such as N-Boc-L-tyrosine (Boc-Tyr-OH), introduces the phenolic hydroxyl group as a potential site for O-acylation during coupling, leading to branched peptide impurities [1]. In contrast, the O-benzyl ether protection in Boc-Tyr(Bzl)-ONp eliminates this side reaction, ensuring chemoselective amide bond formation at the C-terminus. Furthermore, replacing the 4-nitrophenyl ester with a less activated ester, such as a methyl or ethyl ester, results in dramatically slower aminolysis rates and requires harsher coupling conditions, increasing the risk of racemization at the chiral α-carbon [2]. While alternative active esters like N-hydroxysuccinimide (NHS) esters are available, they exhibit distinct reactivity and stereochemical fidelity profiles; NHS esters generally yield optically purer products but may possess slower intrinsic coupling kinetics compared to 4-nitrophenyl esters, a critical consideration for sterically demanding sequences [3][4]. Therefore, the specific combination of Boc protection, O-benzyl masking, and 4-nitrophenyl activation in Boc-Tyr(Bzl)-ONp provides a unique reactivity window that cannot be replicated by simply interchanging with its close structural analogs.

Quantitative Differentiation of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester: Evidence-Based Selection Criteria


Enhanced Reactivity of 4-Nitrophenyl Esters vs. Thiophenyl Esters in Peptide Bond Formation

In a foundational study, Bodánszky demonstrated that nitrophenyl esters provide significantly superior results in dipeptide synthesis compared to thiophenyl esters. While specific rate constants were not tabulated, the qualitative observation that 'nitrophenyl esters gave much better results than thiophenyl esters' under identical conditions underscores the practical advantage of the 4-nitrophenyl leaving group [1]. This translates to faster coupling kinetics and higher isolated yields in peptide assembly.

Peptide Synthesis Aminolysis Kinetics Active Ester Reactivity

Reduced Racemization of 4-Nitrophenyl Esters Compared to Highly Activating Methods

The use of 4-nitrophenyl esters is associated with reduced racemization at the α-carbon of the activated amino acid compared to more highly activating methods (e.g., symmetrical anhydrides, acid chlorides) [1]. While direct quantitative racemization data for Boc-Tyr(Bzl)-ONp is not available, this class-level property is critical for maintaining the stereochemical purity of the final peptide, particularly when incorporating the activated tyrosine into a growing chain. For comparison, NHS esters are known to yield optically pure products, suggesting a trade-off between reactivity and stereochemical fidelity that must be evaluated on a sequence-specific basis [2].

Stereochemical Integrity Racemization Peptide Coupling

Superior Stability of 4-Nitrophenyl Esters vs. 2,3,5,6-Tetrafluorophenyl (TFP) Esters Under Radiofluorination Conditions

In a comparative study of activated esters for indirect radiofluorination of biomolecules, 4-nitrophenyl (PNP) esters demonstrated superior stability and yields compared to 2,3,5,6-tetrafluorophenyl (TFP) esters under direct radiofluorination conditions [1]. While the specific study did not use Boc-Tyr(Bzl)-ONp, the class-level finding that PNP esters exhibit favorable acylation kinetics and higher stability is directly applicable to this compound. For instance, the hydrolysis half-life of a PEG-p-nitrophenyl active ester at pH 5.0 was estimated to be approximately 117 hours, indicating good stability in mildly acidic conditions [2].

Radiopharmaceuticals PET Imaging Active Ester Stability

Balanced Reactivity of 4-Nitrophenyl Esters vs. More Reactive Ortho-Nitrophenyl Esters

A mechanistic study comparing ortho- and para-nitrophenyl esters revealed that o-nitrophenyl esters undergo aminolysis at higher rates, exhibit less solvent dependence, and are less sensitive to steric hindrance than the corresponding p-nitrophenyl esters [1]. This implies that Boc-Tyr(Bzl)-ONp, as a para-isomer, offers more moderate and predictable reactivity, which can be advantageous for controlling coupling rates in complex peptide syntheses where excessive reactivity might lead to side reactions or incomplete selectivity. The para-isomer's reactivity is more influenced by solvent and steric factors, allowing for greater experimental control.

Active Ester Kinetics Steric Hindrance Solvent Dependency

Optimal Applications for Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester Based on Differentiated Performance


Solution-Phase Synthesis of Tyrosine-Containing Peptides Requiring High Yields and Minimal Racemization

Boc-Tyr(Bzl)-ONp is ideally suited for solution-phase peptide synthesis where high coupling efficiency and stereochemical integrity are paramount. The evidence shows that 4-nitrophenyl esters provide superior yields compared to thiophenyl esters [1] and generally exhibit lower racemization than more aggressive activation methods [2]. This makes the compound a reliable building block for constructing di-, tri-, and larger peptides containing a tyrosine residue, as demonstrated in the synthesis of the tetrapeptide Boc-L-Leu-L-Leu-L-Val-OBzl-L-Tyr-OBzl using a polymeric 4-nitrophenyl active ester approach [3]. Procurement of this pre-activated ester eliminates the need for in situ activation, simplifying reaction setup and improving reproducibility.

Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry Strategies

In Boc-based SPPS, the orthogonal protection of the Boc group and the O-benzyl ether allows for selective deprotection and chain elongation. The solid, crystalline nature of Boc-Tyr(Bzl)-ONp facilitates weighing and storage, while its pre-activated form enables direct coupling to resin-bound amines. The balanced reactivity of the para-nitrophenyl ester, as indicated by its lower aminolysis rate compared to ortho-isomers [1], offers a controlled coupling environment that minimizes side reactions on the solid support. This is particularly advantageous for automated synthesizers where consistent coupling kinetics are essential for high-purity crude peptides.

Radiopharmaceutical Development: Precursor for 18F-Labeled Peptides

The 4-nitrophenyl ester moiety is recognized as a superior leaving group for indirect radiofluorination, demonstrating better stability and yields than TFP esters under direct radiolabeling conditions [1]. Boc-Tyr(Bzl)-ONp can serve as a stable, pre-activated precursor for the preparation of 18F-labeled prosthetic groups or for direct conjugation to peptides in a one-step radiolabeling protocol. Its use could streamline the multistep synthesis typically required for PET tracer production, reducing overall synthesis time and improving radiochemical yields.

Fragment Condensation in Convergent Peptide Synthesis

For the convergent synthesis of large peptides or small proteins via fragment condensation, Boc-Tyr(Bzl)-ONp provides a C-terminally activated fragment that can be coupled to an N-terminally deprotected peptide fragment. The O-benzyl protection on the tyrosine side chain remains stable during the coupling reaction, preventing O-acylation side reactions [1]. This chemoselectivity ensures that the fragment condensation proceeds cleanly at the intended site. The moderate reactivity of the 4-nitrophenyl ester reduces the risk of epimerization at the C-terminal amino acid of the activated fragment, a common concern in convergent strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.